molecular formula C9H8ClN5 B1379204 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride CAS No. 1461707-43-6

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride

Cat. No.: B1379204
CAS No.: 1461707-43-6
M. Wt: 221.64 g/mol
InChI Key: DPBYBAQBSAPQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is a heterocyclic compound that contains both pyrazole and pyridine rings

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The compound’s interaction with its targets could lead to changes in the target’s function, ultimately influencing cellular processes.

Biochemical Pathways

Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, tumor growth, and bacterial infections . The compound’s effects on these pathways could lead to downstream effects on cellular function and overall organism health.

Result of Action

Related compounds have been shown to have a variety of effects, such as anti-inflammatory, antitumor, and antibacterial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.

Biochemical Analysis

Biochemical Properties

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division. Moreover, this compound can alter gene expression by binding to transcription factors or DNA, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and the presence of other substrates or inhibitors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or transcription factors, or to the mitochondria to influence cellular metabolism. The subcellular distribution of this compound can determine its efficacy in modulating biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1H-pyrazole with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile
  • 4-amino-1H-pyrazole-3-carbonitrile
  • 2-(4-amino-1H-pyrazol-1-yl)pyridine

Uniqueness

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile interactions with biological targets and makes it a valuable scaffold in drug design .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5.ClH/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14;/h1-3,5-6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBYBAQBSAPQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-43-6
Record name 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride
Reactant of Route 5
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride
Reactant of Route 6
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.